Propanamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide is a compound known for its unique structural properties and potential applications in various fields. This compound features two tetramethylpiperidinyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate amide-forming reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetramethylpiperidinyl groups enhance the compound’s stability and reactivity, allowing it to effectively participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- 4-hydroxy-2,2,6,6-tetramethylpiperidine
Uniqueness
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide stands out due to its dual tetramethylpiperidinyl groups, which provide enhanced stability and reactivity compared to similar compounds. This unique structure makes it particularly useful in applications requiring high-performance materials and stability under various conditions .
Biological Activity
Propanamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- (CAS Number: 76505-58-3) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure comprises multiple piperidine rings that contribute to its biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H42N4O
- Molecular Weight : 366.584 g/mol
- Density : 1 g/cm³
- Boiling Point : 498.9 °C
- Flash Point : 131.5 °C
The compound exhibits significant biological activity primarily through its interaction with various biological targets. Its piperidine moieties are known to influence receptor binding and enzymatic activity.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Neuroprotective Effects
Piperidine derivatives are often explored for their neuroprotective properties. Research suggests that they may enhance cognitive functions and provide protection against neurodegenerative diseases by modulating neurotransmitter levels.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Anticancer | Inhibition of cell proliferation in cancer lines | |
Neuroprotection | Potential enhancement of cognitive functions | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study: Anticancer Properties
In a comparative study involving various piperidine derivatives, compounds similar to Propanamide were tested against A375 melanoma cells. The results indicated a significant reduction in cell viability with IC50 values ranging from 40–88 nM for structurally related compounds. This suggests that Propanamide may possess similar anticancer properties due to its structural characteristics .
Safety and Toxicity
While detailed toxicity studies on Propanamide itself are scarce, piperidine derivatives generally exhibit varying degrees of toxicity depending on their structure and dosage. Safety profiles indicate potential irritations and systemic effects at higher concentrations .
Properties
CAS No. |
76505-58-3 |
---|---|
Molecular Formula |
C21H42N4O |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide |
InChI |
InChI=1S/C21H42N4O/c1-18(2)11-15(12-19(3,4)24-18)22-10-9-17(26)23-16-13-20(5,6)25-21(7,8)14-16/h15-16,22,24-25H,9-14H2,1-8H3,(H,23,26) |
InChI Key |
GMBXBKNMMIWUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.